molecular formula C17H27FN4O2 B6449070 2-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549045-46-5

2-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No. B6449070
CAS RN: 2549045-46-5
M. Wt: 338.4 g/mol
InChI Key: VQZXUOLLECZMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of dihydropyrimidinone, which is a class of compounds that have been studied for their potential biological activities . The presence of a piperazine ring and a fluoro-substituted aromatic ring suggests that this compound might have interesting pharmacological properties.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group in the dihydropyrimidinone ring, the secondary amine in the piperazine ring, and the fluorine atom on the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperazine ring could potentially increase the compound’s solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperazine rings are often found in drugs that target G protein-coupled receptors .

properties

IUPAC Name

2-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN4O2/c1-11(2)14-13(18)15(24)20-16(19-14)22-8-6-21(7-9-22)12(23)10-17(3,4)5/h11H,6-10H2,1-5H3,(H,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZXUOLLECZMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)CC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.